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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-6-methylpyridine

Cat. No.: B1273214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 2-Bromo-5-fluoro-6-methylpyridine (CAS No. 374633-38-2). Due to a scarcity

of publicly available experimental spectra for this specific molecule, this document focuses on

predicted data derived from analogous compounds and established spectroscopic principles.

Detailed, generalized experimental protocols for acquiring such data are also presented to

guide researchers in their own analytical endeavors.

Chemical Structure and Properties
IUPAC Name: 2-Bromo-5-fluoro-6-methylpyridine

Molecular Formula: C₆H₅BrFN

Molecular Weight: 190.01 g/mol [1]

Structure: Chemical structure of 2-Bromo-5-fluoro-6-methylpyridine

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-5-fluoro-6-
methylpyridine. These predictions are based on the analysis of its chemical structure and

comparison with structurally similar molecules.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.6 - 7.8
Doublet of

Doublets

J(H,F) ≈ 8-10 Hz,

J(H,H) ≈ 2-3 Hz
1H H-4

~7.3 - 7.5
Doublet of

Doublets

J(H,F) ≈ 5-7 Hz,

J(H,H) ≈ 2-3 Hz
1H H-3

~2.5 Singlet - 3H -CH₃

Note: Chemical shifts are approximate. The protons on the pyridine ring (H-3 and H-4) are

expected to show coupling to the fluorine atom, resulting in doublet of doublets.

¹³C NMR (Carbon Nuclear Magnetic Resonance)
Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~157 (d, J ≈ 230-250 Hz) C-5

~148 (d, J ≈ 15-20 Hz) C-6

~142 (d, J ≈ 5-10 Hz) C-4

~140 C-2

~122 (d, J ≈ 20-25 Hz) C-3

~17 -CH₃
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Note: Chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected

to exhibit coupling, resulting in doublets with characteristic coupling constants (J).

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

189/191 ~100/~98 [M]⁺ / [M+2]⁺

174/176 Moderate [M-CH₃]⁺

110 Moderate [M-Br]⁺

Note: The presence of a bromine atom results in a characteristic isotopic pattern with two

peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units.

Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (methyl)

1600-1450 Strong
C=C and C=N stretching

(pyridine ring)

1250-1200 Strong C-F stretching

1100-1000 Strong C-Br stretching

850-800 Strong C-H bending (out-of-plane)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.
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NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework

of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-fluoro-6-
methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm

for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI).
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Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

Ionization: Bombard the sample with electrons to generate charged molecular ions and

fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the abundance of each ion to generate a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in

an agate mortar.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups in the molecule.
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Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-5-fluoro-6-methylpyridine.
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Caption: Logical workflow for the spectroscopic analysis of 2-Bromo-5-fluoro-6-
methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.chemdad.com/index.php?c=article&id=55988
https://www.benchchem.com/product/b1273214#spectroscopic-data-for-2-bromo-5-fluoro-6-methylpyridine
https://www.benchchem.com/product/b1273214#spectroscopic-data-for-2-bromo-5-fluoro-6-methylpyridine
https://www.benchchem.com/product/b1273214#spectroscopic-data-for-2-bromo-5-fluoro-6-methylpyridine
https://www.benchchem.com/product/b1273214#spectroscopic-data-for-2-bromo-5-fluoro-6-methylpyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273214?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

